molecular formula C12H20ClNO B8333525 2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide

2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide

Cat. No.: B8333525
M. Wt: 229.74 g/mol
InChI Key: QSPSBPMAEFJRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

2-chloro-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-12(3,6-8)10(11)14-9(15)7-13/h8,10H,4-7H2,1-3H3,(H,14,15)

InChI Key

QSPSBPMAEFJRRK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1NC(=O)CCl)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,3,3-trimethylbicyclo[2.2.1]hept-2-ylamine (5 g, 26.3 mmol) in methylene chloride (20 ml) and triethylamine (4 ml) was added chloroacetyl chloride (2.1 ml, 26.4 mmol) dropwise. The resulting solution was stirred for 12 hours, then the solvent removed under reduced pressure. The residue was partitioned between ethyl acetate and water, the organic layer washed with brine, and dried over magnesium sulfate. The ethyl acetate solution was absorbed onto silica gel, which was eluted with 10% ethyl acetate/hexane, to yield 2-chloro-N-(1,3,3-trimethylbicyclo[2,2,1]hept-2-yl)acetamide as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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